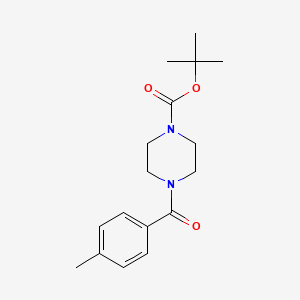

tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate

Description

Introduction

Historical Context and Development of Piperazine Carboxylates

Piperazine derivatives have been integral to pharmaceutical chemistry since the early 20th century, with their discovery rooted in the structural modification of natural alkaloids. The introduction of carboxylate groups, particularly tert-butyl carbamates, emerged as a pivotal strategy for protecting amine functionalities during multi-step syntheses. This approach gained prominence in the 1980s with the development of peptide coupling reagents and protecting group strategies that prioritized stability under acidic conditions.

The tert-butyl group’s steric bulk and resistance to nucleophilic attack made it ideal for safeguarding the piperazine nitrogen during reactions involving ketones or acyl chlorides. For example, the synthesis of tert-butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate leverages this protection to enable selective functionalization at the piperazine ring’s secondary nitrogen. Early synthetic routes relied on nucleophilic aromatic substitution, but modern methods increasingly incorporate transition metal catalysis and enzymatic resolution to improve enantioselectivity.

Research Significance of tert-Butyl 4-(4-Methylbenzoyl)piperazine-1-carboxylate

This compound’s significance lies in its dual role as a synthetic intermediate and a structural motif in bioactive molecules. The tert-butyl carbamate group enhances solubility in organic solvents, facilitating purification and subsequent reactions, while the 4-methylbenzoyl moiety introduces electron-withdrawing effects that modulate reactivity in cross-coupling reactions.

Recent studies highlight its utility in constructing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, the 4-methylbenzoyl group can engage in hydrophobic interactions with target proteins, a feature exploited in the design of adenosine A~2A~ receptor antagonists. Additionally, its crystalline stability and predictable degradation kinetics under mild acidic conditions make it a preferred intermediate in solid-phase peptide synthesis.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C~17~H~24~N~2~O~3~ | |

| Molecular Weight | 320.4 g/mol | |

| Solubility (25°C) | >50 mg/mL in DMSO | |

| Stability | Stable at room temperature |

Current Research Landscape

Contemporary research focuses on optimizing synthetic routes and expanding applications in drug discovery. A 2024 study demonstrated the use of immobilized Aspergillus oryzae aminopeptidase for enantioselective resolution of piperazine-2-carboxamide, a related scaffold, achieving 99% enantiomeric excess in continuous flow systems. Such biocatalytic methods reduce reliance on hazardous reagents and improve sustainability.

Parallel advancements in computational chemistry have enabled precise predictions of the compound’s conformational preferences. Density functional theory (DFT) calculations reveal that the tert-butyl group induces a chair conformation in the piperazine ring, minimizing steric clash with the 4-methylbenzoyl substituent. This structural insight informs the design of derivatives with enhanced binding affinities for neurological targets, such as monoamine oxidase A (MAO-A).

Scope and Objectives of the Research

This article aims to:

- Review synthetic methodologies for tert-butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate, emphasizing green chemistry principles.

- Analyze its structural and electronic properties through experimental and computational data.

- Explore emerging applications in medicinal chemistry, particularly in kinase and GPCR inhibitor development.

Properties

IUPAC Name |

tert-butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-13-5-7-14(8-6-13)15(20)18-9-11-19(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZJENBJFDEAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution

The most straightforward route involves the acylation of tert-butyl piperazine-1-carboxylate with 4-methylbenzoyl chloride. This method parallels the synthesis of tert-butyl 4-propioloylpiperazine-1-carboxylate reported by Patel et al. (2022), where a piperazine nitrogen undergoes nucleophilic attack on an acyl chloride.

Procedure :

- Reagents : tert-Butyl piperazine-1-carboxylate (1.0 equiv), 4-methylbenzoyl chloride (1.1 equiv), N,N-diisopropylethylamine (DIPEA, 1.5 equiv), anhydrous N,N-dimethylformamide (DMF).

- Conditions : The reaction is conducted at 0°C under nitrogen, with gradual warming to room temperature over 5 hours.

- Workup : The mixture is quenched with ice-cold water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 7:3).

Optimization Challenges

Excess acyl chloride (>1.1 equiv) risks diacylation, necessitating precise stoichiometric control. Solvent screening reveals DMF outperforms tetrahydrofuran (THF) or dichloromethane (DCM) due to superior solubility of intermediates.

Photocatalytic C–N Bond Formation

Single-Step Photoredox Catalysis

Adapted from the patent CN108558792B, this method employs visible-light-mediated coupling between tert-butyl piperazine-1-carboxylate and 4-methylbenzaldehyde derivatives.

Procedure :

- Reagents : tert-Butyl piperazine-1-carboxylate (1.0 equiv), 4-methylbenzaldehyde (1.0 equiv), acridine red (0.1 equiv), 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO, 0.5 equiv), anhydrous dichloroethane.

- Conditions : Oxygen atmosphere, blue LED irradiation (450 nm, 10 hours).

- Workup : Solvent removal under reduced pressure, followed by flash chromatography (ethyl acetate:methanol, 9:1).

Yield : 94–95%.

Mechanism : The acridine photocatalyst generates a radical species from TEMPO, abstracting a hydrogen atom from 4-methylbenzaldehyde to form a benzoyl radical. This intermediate couples with the piperazine nitrogen, followed by oxidation to the final product.

Advantages :

Solid-Phase Synthesis

Resin-Bound Intermediate Strategy

Inspired by triazole-containing piperazine syntheses, this approach anchors tert-butyl piperazine-1-carboxylate to Wang resin, enabling iterative benzoylation and cleavage.

Procedure :

- Resin Loading : Wang resin (1.2 mmol/g) is swelled in DCM, treated with tert-butyl piperazine-1-carboxylate (3.0 equiv), N,N'-diisopropylcarbodiimide (DIC, 3.0 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) for 12 hours.

- Benzoylation : 4-Methylbenzoic acid (3.0 equiv), DIC (3.0 equiv), and hydroxybenzotriazole (HOBt, 3.0 equiv) in DMF (24 hours).

- Cleavage : Trifluoroacetic acid (TFA):DCM (1:1, v/v, 2 hours).

Yield : 70–75% (over two steps).

Purity : >95% (HPLC).

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Reaction Time | Environmental Impact |

|---|---|---|---|---|---|

| Acylation | None | DMF | 85–90 | 5 hours | Moderate (DMF waste) |

| Photocatalytic | Acridine red | Dichloroethane | 94–95 | 10 hours | Low (no heavy metals) |

| Solid-Phase | DIC/HOBt | DMF/DCM | 70–75 | 36 hours | High (TFA usage) |

Key Insights :

- Photocatalytic synthesis achieves the highest yield and sustainability but requires specialized equipment.

- Acylation is optimal for small-scale, rapid production.

- Solid-phase methods suit combinatorial libraries despite lower yields.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce the carbonyl groups.

Substitution: : Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: : Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed

Oxidation Products: : Carboxylic acids and ketones.

Reduction Products: : Alcohols and amines.

Substitution Products: : Alkylated or acylated derivatives of piperazine.

Scientific Research Applications

Tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate is used in various scientific research applications, including:

Chemistry: : As a building block in organic synthesis and as a reagent in chemical reactions.

Biology: : In the study of biological systems and as a potential inhibitor in biochemical assays.

Medicine: : In drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: : In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate is similar to other piperazine derivatives, such as tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate and tert-Butyl 4-(4-methylbenzoyl)-1,4-diazepane-1-carboxylate

Similar Compounds

tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate

tert-Butyl 4-(4-methylbenzoyl)-1,4-diazepane-1-carboxylate

These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Biological Activity

Introduction

tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate (TBMPC) is a synthetic compound that has garnered attention in pharmacological and chemical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a piperazine ring, which is known for its role in various biological activities, particularly in drug design. The tert-butyl and 4-methylbenzoyl groups enhance its lipophilicity and receptor binding properties.

The biological activity of TBMPC primarily involves its interaction with various molecular targets. It has been shown to:

- Inhibit Enzymatic Activity : TBMPC may act as a reversible inhibitor of certain enzymes, impacting metabolic pathways.

- Modulate Receptor Activity : The compound can bind to specific receptors, potentially affecting neurotransmitter systems and cellular signaling pathways.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Reversible inhibition of metabolic enzymes |

| Receptor Modulation | Binding to specific receptors affecting signaling |

Anticancer Properties

Recent studies have evaluated the anticancer potential of TBMPC. In vitro assays demonstrated that TBMPC exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values : TBMPC showed IC50 values ranging from 19.9 µM to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, indicating its effectiveness in inhibiting cancer cell growth .

Antimicrobial Activity

Research has also indicated that TBMPC possesses antimicrobial properties. It has been tested against several bacterial strains, showing promising results in inhibiting their growth. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

A study focused on the anticorrosive behavior of TBMPC revealed its potential as an inhibitor for carbon steel corrosion in acidic environments. Electrochemical tests demonstrated that TBMPC effectively reduced corrosion rates at elevated temperatures, suggesting applications beyond biological contexts into materials science .

Synthesis and Characterization

The synthesis of TBMPC involves reacting tert-butyl piperazine with 4-methyl phenyl isocyanate under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the compound's structure and purity.

Comparative Analysis

When compared to similar compounds, TBMPC shows unique properties due to its specific functional groups. This uniqueness enhances its solubility and biological activity, making it a valuable candidate for further drug development.

Table 2: Comparison with Similar Compounds

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| TBMPC | 19.9 - 75.3 | Anticancer |

| Benzoylpiperidine derivative | 31.5 - 43.9 | Antiproliferative |

| Other piperazine derivatives | Varies | Variable depending on structure |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via nucleophilic acyl substitution, where 4-(4-methylbenzoyl)piperazine reacts with tert-butyl chloroformate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium carbonate). Temperature control (0–25°C) and slow reagent addition minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

- Optimization : Yield improvements (>80%) are achieved using continuous flow processes in industrial settings, where automated reactors maintain precise temperature and stoichiometric ratios .

Q. What analytical techniques are most effective for characterizing tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate, and how should data interpretation be approached?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the piperazine backbone (δ 1.4 ppm for tert-butyl, δ 3.4–3.6 ppm for piperazine protons) and 4-methylbenzoyl substitution (aromatic protons at δ 7.2–7.4 ppm) .

- HPLC : Retention time comparison with standards assesses purity (>95%).

- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 319.3 .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

- Solubility : Highly soluble in polar aprotic solvents (DCM, DMF) but poorly soluble in water. Stability tests (TGA/DSC) show decomposition >200°C, making it suitable for room-temperature reactions .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .

Advanced Research Questions

Q. How can computational modeling guide the design of tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate derivatives with enhanced bioactivity?

- Methodology :

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. The 4-methylbenzoyl group’s hydrophobic moiety may enhance binding affinity to hydrophobic pockets .

- QSAR Studies : Correlate substituent electronic effects (Hammett σ values) with biological activity. For example, electron-withdrawing groups on the benzoyl ring improve metabolic stability .

Q. How should researchers address contradictory data in the synthesis and bioactivity of derivatives?

- Case Example : If yields vary (e.g., 60% vs. 79% in two methods), re-examine reaction parameters (solvent purity, moisture levels) and characterize intermediates via LC-MS. Reproducibility is enhanced by strict inert-atmosphere protocols .

- Bioactivity Discrepancies : Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) to validate target engagement. Cross-reference with structurally similar compounds (e.g., tert-butyl 4-(4-iodobenzyl)piperazine-1-carboxylate) to identify substituent-specific effects .

Q. What strategies optimize the compound’s reactivity in multi-step synthetic pathways (e.g., peptide coupling, cross-coupling)?

- Deprotection : Remove the Boc group using TFA/DCM (1:1) at 0°C to expose the free piperazine amine for subsequent reactions .

- Functionalization : Introduce substituents via Pd-catalyzed Suzuki-Miyaura coupling (aryl halides) or reductive amination (ketones/aldehydes). Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. How can structure-activity relationship (SAR) studies evaluate the biological potential of this compound?

- Design : Synthesize analogs with modified benzoyl groups (e.g., 4-fluoro, 4-nitro) and test in enzyme inhibition assays. Compare IC₅₀ values to identify critical substituents.

- Case Study : Analog tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate showed 10-fold higher kinase inhibition than the methyl derivative, highlighting the nitro group’s role in π-stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.